3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
CAS No.: 74983-04-3
Cat. No.: VC6373640
Molecular Formula: C8H9N3O
Molecular Weight: 163.18
* For research use only. Not for human or veterinary use.
![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one - 74983-04-3](/images/structure/VC6373640.png)
Specification
CAS No. | 74983-04-3 |
---|---|
Molecular Formula | C8H9N3O |
Molecular Weight | 163.18 |
IUPAC Name | 3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
Standard InChI | InChI=1S/C8H9N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-5H,1H3,(H,9,10)(H,11,12) |
Standard InChI Key | RJOLRYKVHJWYEN-UHFFFAOYSA-N |
SMILES | CC1C(=O)NC2=C(N1)N=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, reflects its bicyclic framework comprising a pyridine ring fused to a pyrazine moiety. The pyridine ring contributes aromatic stability, while the pyrazine component introduces electron-deficient regions amenable to nucleophilic attack. The methyl group at position 3 and the ketone at position 2 further modulate electronic distribution, influencing both reactivity and intermolecular interactions.
Table 1: Molecular Properties
Property | Value |
---|---|
CAS Number | 74983-04-3 |
Molecular Formula | |
Molecular Weight | 164.18 g/mol |
Key Functional Groups | Pyridine, Pyrazine, Ketone |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the pyridine ring protons resonate downfield (δ 8.1–8.5 ppm), while the methyl group appears as a singlet near δ 2.3 ppm. Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the pyrazine ring, corroborating its resonance stabilization.
Synthesis and Industrial Manufacturing
Laboratory-Scale Methods
The primary synthetic route involves cyclization of 2-aminopyridine derivatives with diketones or aldehydes. For example, refluxing 2-aminopyridine with acetylacetone in ethanol under acidic conditions yields the target compound via intramolecular dehydration. Key parameters include:
-
Temperature: 80–100°C
-
Catalyst: Hydrochloric acid (5–10 mol%)
-
Yield: 60–75% after recrystallization.
Industrial Optimization
Scaled production employs continuous flow reactors to enhance heat transfer and reaction uniformity. A representative protocol involves:
-
Feedstock Mixing: 2-Aminopyridine and methylglyoxal in a 1:1 molar ratio.
-
Reactor Conditions: 120°C, 10 bar pressure, residence time of 30 minutes.
-
Purification: Multi-stage crystallization using ethanol-water mixtures, achieving >95% purity.
Table 2: Synthesis Method Comparison
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch | Continuous Flow |
Temperature | 80–100°C | 120°C |
Yield | 60–75% | 85–90% |
Purity | 90–95% | >95% |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrazine ring undergoes electrophilic substitution at positions 5 and 7. Nitration with fuming nitric acid at 0°C produces nitro derivatives, which serve as intermediates for amine synthesis.
Reductive Modifications
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazine ring to a piperazine analog, altering solubility and bioactivity profiles. This reaction is critical for generating analogs with enhanced pharmacokinetic properties.
Target | Assay Type | Result (IC₅₀/MIC) |
---|---|---|
CDK2 | Enzymatic | 35 μM |
S. aureus | Broth dilution | 128 μg/mL |
Industrial and Research Applications
Material Science
The compound’s rigid structure aids in designing metal-organic frameworks (MOFs) with high thermal stability. Coordination with Cu(II) ions produces a MOF exhibiting reversible CO₂ adsorption.
Pharmaceutical Intermediates
Its scaffold is integral to synthesizing kinase inhibitors in oncology pipelines. For instance, derivative EVT-2898087 is under Phase I trials for breast cancer.
Challenges and Future Directions
Synthetic Hurdles
Current methods suffer from moderate yields due to byproduct formation during cyclization. Flow chemistry and photoredox catalysis may mitigate these issues.
Pharmacological Optimization
Improving bioavailability requires addressing poor aqueous solubility (LogP = 1.8). Prodrug strategies, such as phosphonate esterification, are under exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume